3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
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Description
3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClNO2S3 and its molecular weight is 383.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds that contain a thiophene ring, like “3-chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide”, are known to interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure of the compound and its functional groups.
Mode of Action
The compound would typically bind to its target, causing a change in the target’s function. This could involve inhibiting an enzyme, activating a receptor, or modulating a biochemical pathway .
Biochemical Pathways
The affected pathways would depend on the compound’s specific targets. For example, if the compound targets an enzyme involved in inflammation, it could affect the biochemical pathways related to inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups can affect these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from reducing inflammation to inhibiting the growth of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biological Activity
3-Chloro-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features several functional groups, including a chloro group, methyl group, thiophene rings, and a benzenesulfonamide moiety. These structural components contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄ClN₃O₂S₂ |
Molecular Weight | 353.87 g/mol |
CAS Number | 2034598-55-3 |
LogP | 3.14 |
PSA (Polar Surface Area) | 28.24 Ų |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that derivatives of benzenesulfonamides showed significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer effects, particularly against breast cancer cell lines. In vitro studies revealed that it induces apoptosis in MCF-7 cells, with IC50 values indicating effective growth inhibition. The mechanism involves cell cycle arrest at the S phase and increased lactate dehydrogenase (LDH) enzyme activity, suggesting cellular damage and apoptosis initiation .
Anti-inflammatory Effects
Recent studies have highlighted the potential of thiophene derivatives in modulating inflammatory pathways. The NLRP3 inflammasome has been identified as a target for benzenesulfonamide analogues, including the compound . In vivo studies showed that certain derivatives inhibited IL-1β secretion and reduced inflammation in mouse models of acute myocardial infarction .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as caspase-1 within the NLRP3 inflammasome.
- Cell Cycle Modulation : It affects cell cycle progression in cancer cells, leading to apoptosis.
- Antimicrobial Action : The sulfonamide group is known for its ability to disrupt bacterial folate synthesis.
Study on Antibacterial Activity
In a comparative study of various thiourea derivatives, one derivative exhibited an MIC of 40 µg/mL against Pseudomonas aeruginosa, demonstrating the potential of related compounds in treating bacterial infections .
Research on Anticancer Effects
A recent investigation into the effects of sulfonamide derivatives on breast cancer cells showed that treatment with these compounds resulted in significant reductions in cell viability and alterations in cell morphology, indicating effective anticancer properties .
Properties
IUPAC Name |
3-chloro-2-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S3/c1-11-13(17)4-2-6-15(11)23(19,20)18-16(12-7-9-21-10-12)14-5-3-8-22-14/h2-10,16,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZNLDPBYQTVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.